1,6-Diamino-4-methylpyridin-2(1H)-one Demonstrates Reduced Lipophilicity (XLogP) Relative to 6-(Dimethylamino) Analog
1,6-Diamino-4-methylpyridin-2(1H)-one exhibits a significantly lower computed lipophilicity compared to its 6-(dimethylamino) analog, 6-(dimethylamino)-4-methylpyridin-2(1H)-one. This difference arises from the substitution of a primary amino group with a tertiary dimethylamino moiety [1][2]. Lower lipophilicity generally correlates with improved aqueous solubility and a reduced likelihood of off-target binding driven by lipophilic interactions.
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | -0.9 [1] |
| Comparator Or Baseline | 6-(Dimethylamino)-4-methylpyridin-2(1H)-one (CAS 34154-07-9): XLogP3-AA = 0.6 [2] |
| Quantified Difference | Δ = -1.5 log units (target compound is >1.5 log units less lipophilic) |
| Conditions | Computed by XLogP3 algorithm (PubChem release 2025.04.14) [1][2] |
Why This Matters
A 1.5 log unit difference in XLogP indicates substantially different aqueous solubility and permeability profiles, making these compounds non-interchangeable in biological assays or formulation development.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 4962808, 1,6-Diamino-4-methyl-1,2-dihydropyridin-2-one. Accessed Apr. 23, 2026. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for 6-(Dimethylamino)-4-methyl-2(1H)-pyridinone (CAS 34154-07-9). Accessed Apr. 23, 2026. View Source
